Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C22H30N2O4. It is often used in chemical synthesis and research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with 1-benzyl-5-oxopyrrolidine-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of automated reactors and continuous flow systems can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 1-Boc-piperazine
- tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of a piperazine ring with a pyrrolidinone moiety provides distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C21H29N3O4 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
tert-butyl 4-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-11-9-22(10-12-23)19(26)17-13-18(25)24(15-17)14-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |
InChI Key |
HSXZUGBNEZYSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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